molecular formula C20H16N2O2 B2956795 4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 866039-03-4

4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B2956795
CAS No.: 866039-03-4
M. Wt: 316.36
InChI Key: YCJSWRJJVXCMCT-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a chemical research reagent based on the furo[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry and oncology drug discovery. This scaffold is recognized for its potential to yield single agents with dual mechanisms of action. Scientific literature indicates that structurally similar compounds are designed to inhibit key Receptor Tyrosine Kinases (RTKs) involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β) . Concurrently, certain analogs within this chemical class have been shown to disrupt tubulin polymerization by binding at the colchicine site on β-tubulin, leading to microtubule depolymerization, mitotic arrest, and apoptosis in cancer cells . The design of this compound, featuring specific substitutions at the 4- and 6-positions of the core structure, is aimed at exploring this dual-targeting potential. As such, this compound is a valuable tool for researchers investigating novel therapeutic strategies that combine anti-angiogenic and direct cytotoxic activities in a single molecule, which may help overcome mechanisms of drug resistance . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-13-7-6-10-17(14(13)2)23-19-16-11-18(15-8-4-3-5-9-15)24-20(16)22-12-21-19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJSWRJJVXCMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2,3-dimethylphenol with 2-chloro-6-phenylfuro[2,3-d]pyrimidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic benefits.

    Chemical Biology: The compound is used as a tool to probe biological pathways and investigate cellular processes.

    Industrial Applications: It may be utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Furo[2,3-d]pyrimidine Core

Table 1: Key Structural Analogs and Their Modifications
Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Source/Reference
4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine 6-phenyl, 4-(2,3-dimethylphenoxy) C₂₁H₁₇N₂O₂ Structural basis for kinase inhibition Patent applications
4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 649550-91-4) 6-phenyl, 4-(4-chloro-2-methylphenoxy) C₁₉H₁₃ClN₂O₂ Intermediate in drug synthesis Parchem Chemicals
2,4-Diamino-5-methyl-6-(tetrafluorophenylsulfanyl)-furo[2,3-d]pyrimidine 6-sulfanyl, 2,4-diamino, 5-methyl C₁₄H₇F₇N₄OS Antifolate activity; Mp 305–307 °C Synthesis studies
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolidine at C-4, chloro/methylphenyl C₂₃H₂₁ClN₄ Crystallographic stability (C–H⋯C interactions) X-ray analysis
Key Observations:

Substituent Effects on Bioactivity: The sulfanyl group in compound 12 () confers antifolate activity, likely through dihydrofolate reductase inhibition. Chlorine substitution (e.g., 4-chloro-2-methylphenoxy in CAS 649550-91-4) enhances electrophilicity, making such compounds reactive intermediates in coupling reactions .

Crystallographic Stability: The pyrrolidine-substituted pyrrolo[2,3-d]pyrimidine () exhibits intramolecular C–H⋯C interactions and pseudo-inversion symmetry, enhancing solid-state stability. Similar interactions may stabilize the dimethylphenoxy analog .

Comparison with Thieno[2,3-d]pyrimidine Analogs

Thieno[2,3-d]pyrimidines, sulfur-containing analogs, demonstrate distinct electronic properties and bioactivity profiles:

  • 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine (CAS 76872-23-6) is a precursor for antimicrobial agents, with chlorine atoms enabling nucleophilic substitution reactions .
  • 4-Substituted thieno[2,3-d]pyrimidines () show enhanced antibacterial and antifungal activity compared to furopyrimidines, likely due to sulfur’s electron-withdrawing effects .

Biological Activity

4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C20H16N2O2C_{20}H_{16}N_2O_2 and a molecular weight of approximately 316.35 g/mol , this compound is part of a broader category of furo-pyrimidine derivatives known for their diverse pharmacological properties.

  • Molecular Formula : C20H16N2O2C_{20}H_{16}N_2O_2
  • Molecular Weight : 316.35 g/mol
  • CAS Number : 11542568

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, notably in the fields of pharmacology and toxicology.

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The compound appears to interfere with cell cycle progression and promote apoptosis through the activation of caspase pathways.

Antimicrobial Properties

This compound has also been tested for its antimicrobial efficacy:

  • Bacterial Strains : Escherichia coli and Staphylococcus aureus.
  • Results : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Phytotoxicity

The compound's phytotoxic effects have been explored as well, particularly in agricultural contexts:

  • Tested Species : Lactuca sativa (lettuce) and Allium cepa (onion).
  • Findings : It was observed that the compound inhibited seed germination and root growth at certain concentrations, suggesting potential use as a bioherbicide.

Case Studies

  • Anticancer Study :
    • A study published in Cancer Letters reported that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer.
    • The study highlighted dose-dependent effects, with higher concentrations resulting in greater tumor suppression.
  • Antimicrobial Efficacy :
    • In a comparative analysis against common pathogens published in the Journal of Antimicrobial Chemotherapy, the compound showed superior activity compared to conventional antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Summary of Findings

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7, A549, HeLaInhibition of proliferationCancer Letters
AntimicrobialE. coli, S. aureusSignificant antibacterial activityJournal of Antimicrobial Chemotherapy
PhytotoxicityLactuca sativa, Allium cepaInhibition of germination and growthAgricultural Research

Q & A

Q. What are the key considerations for optimizing the synthesis yield of 4-(2,3-dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine derivatives?

Methodological Answer: Optimizing synthesis involves selecting appropriate reaction conditions (solvent, temperature, catalyst) and purification techniques. For example, column chromatography using hexane/ethyl acetate gradients (3:1 ratio) effectively isolates intermediates, as demonstrated in the synthesis of analogous furo[2,3-d]pyrimidines . Monitoring reactions via TLC (Rf values) and confirming purity via ¹H NMR (e.g., δ 2.15 ppm for methyl groups) ensures reproducibility. Low yields (e.g., 10% in some cases) may arise from steric hindrance or competing side reactions, necessitating stepwise optimization of substituent reactivity .

Q. How can structural confirmation of this compound be achieved?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as applied to related pyrido[2,3-d]pyrimidines (mean C–C bond length: 0.003 Å, R factor: 0.054) . For routine analysis, combine ¹H NMR (e.g., aromatic protons at δ 7.06–7.26 ppm), mass spectrometry, and elemental analysis (C, H, N within ±0.4% of theoretical values) . Note that steric effects from the 2,3-dimethylphenoxy group may downfield-shift adjacent protons.

Q. What purification methods are recommended for isolating furo[2,3-d]pyrimidine derivatives?

Methodological Answer: Precipitation (e.g., adding H₂O to reaction mixtures) followed by filtration is effective for crude isolation . Further purification via column chromatography (silica gel, chloroform/methanol with NH₄OH) resolves polar impurities, as shown for compounds with similar fused-ring systems . For hydrochloride salts (e.g., compound 21), recrystallization from anhydrous ether yields high-purity crystals (96% recovery) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the solubility and bioavailability of furo[2,3-d]pyrimidine derivatives?

Methodological Answer: Introducing hydrophilic groups (e.g., methoxy or ethylamine) enhances water solubility. For example, N-ethyl-N-(4-methoxyphenyl)-substituted derivatives exhibit improved solubility due to hydrogen bonding with the methoxy group . Quantitative structure-activity relationship (QSAR) modeling can predict logP values, while experimental validation via shake-flask methods (partitioning between octanol/water) quantifies hydrophilicity .

Q. What strategies address discrepancies in biological activity data across structurally similar furo[2,3-d]pyrimidines?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Standardize assays using controls (e.g., known kinase inhibitors) and validate compound purity via HPLC (>95%). For example, conflicting IC₅₀ values for kinase inhibitors can be resolved by repeating dose-response curves in triplicate and applying statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. How can computational chemistry guide the design of furo[2,3-d]pyrimidine derivatives with target selectivity?

Methodological Answer: Docking studies (e.g., AutoDock Vina) predict binding modes to active sites, such as ATP-binding pockets in kinases. For example, the 2,3-dimethylphenoxy group may occupy hydrophobic subpockets, while the phenyl ring engages π-π interactions. MD simulations (100 ns trajectories) assess stability, and free energy calculations (MM-PBSA) rank binding affinities .

Q. What are the challenges in synthesizing enantiomerically pure furo[2,3-d]pyrimidines, and how can they be mitigated?

Methodological Answer: Chiral centers (e.g., at the 5-CH position) require asymmetric synthesis or resolution. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids). For example, compound 15’s isopropyl group was resolved via chiral HPLC (Daicel Chiralpak® columns), confirmed by optical rotation and CD spectroscopy .

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